molecular formula C8H5FN2O2 B140615 4-Fluoro-3-nitrophenylacetonitrile CAS No. 157662-77-6

4-Fluoro-3-nitrophenylacetonitrile

Cat. No.: B140615
CAS No.: 157662-77-6
M. Wt: 180.14 g/mol
InChI Key: FCOLUCPHJHRTLY-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrophenylacetonitrile is a fluorinated nitrile compound with the molecular formula C8H5FN2O2. This compound features both a fluorine atom and a nitro group attached to a phenyl ring, which significantly influences its chemical reactivity and interaction with biological systems.

Preparation Methods

The synthesis of 4-Fluoro-3-nitrophenylacetonitrile typically involves the reaction of a nitrochlorobenzene compound with ferrous iron cyanide salt in the presence of cuprous chloride and/or cuprous bromide as catalysts. This reaction is carried out under heating conditions in a suitable solvent . The use of these catalysts helps to lower the toxicity of the cyanidation reaction and reduce the cost of reactants, making the process more suitable for industrial-scale production .

Chemical Reactions Analysis

4-Fluoro-3-nitrophenylacetonitrile undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s interaction with biological systems is of interest for studying enzyme inhibition and other biochemical processes.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

4-Fluoro-3-nitrophenylacetonitrile can be compared with other similar compounds, such as:

    3-Fluoro-4-nitrophenylacetonitrile: This compound has the fluorine and nitro groups in different positions on the phenyl ring, which can affect its reactivity and applications.

    4-Chloro-3-nitrophenylacetonitrile: The substitution of fluorine with chlorine can lead to differences in chemical behavior and biological interactions.

The unique combination of the fluorine and nitro groups in this compound makes it distinct from these similar compounds, offering specific advantages in certain applications.

Properties

IUPAC Name

2-(4-fluoro-3-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOLUCPHJHRTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466465
Record name 4-FLUORO-3-NITROPHENYLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157662-77-6
Record name 4-FLUORO-3-NITROPHENYLACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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